

side-by-side analysis of Ep300/CREBBP-IN-2 toxicity with similar compounds

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Compound of Interest

Compound Name: *Ep300/CREBBP-IN-2*

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Navigating EP300/CREBBP Inhibition: A Comparative Toxicity Analysis

For researchers, scientists, and drug development professionals, this guide provides a side-by-side analysis of the toxicological profiles of key EP300/CREBBP inhibitors. This document summarizes available preclinical and clinical data, details relevant experimental methodologies, and visualizes associated cellular pathways to inform safer and more effective therapeutic development.

The homologous histone acetyltransferases (HATs) EP300 and CREBBP are critical regulators of gene expression, and their dysregulation is implicated in various cancers. As such, they have emerged as promising targets for therapeutic intervention. However, as with any targeted therapy, understanding the potential for off-target effects and on-target toxicities is paramount. This guide focuses on the toxicity profiles of several notable EP300/CREBBP inhibitors to aid in the selection and development of compounds with improved therapeutic windows.

It is important to note that a specific compound denoted as "**Ep300/CREBBP-IN-2**" is not widely characterized in publicly available literature. Therefore, this guide presents a comparative analysis of other well-documented EP300/CREBBP inhibitors: A-485, GNE-272, CCS1477 (Inobrodib), and FT-7051. These compounds, while all targeting EP300/CREBBP, possess distinct chemical scaffolds and may exhibit different toxicological characteristics.

Comparative Toxicity Profile of EP300/CREBBP Inhibitors

The following table summarizes the available toxicity data for selected EP300/CREBBP inhibitors. The data is derived from a combination of preclinical studies and early-phase clinical trials.

Compound	Type of Inhibitor	Highest Development Stage	Observed Toxicities/Adverse Events	Supporting Data
A-485	HAT Inhibitor	Preclinical	In vitro studies show inhibition of proliferation in specific cancer cell lines. In vivo studies in animal models have been conducted, but specific toxicity data such as Maximum Tolerated Dose (MTD) or LD50 are not readily available in the public domain.	Potent inhibitor of p300/CBP catalytic activity with an IC50 of 0.06 μ M for p300 HAT.[1]
GNE-272	Bromodomain Inhibitor	Preclinical	Reported to not cause significant toxicity in xenograft mouse models.[2]	Potent and selective in vivo probe for the bromodomains of CBP/EP300.[3][4][5]
CCS1477 (Inobrodib)	Bromodomain Inhibitor	Phase I/IIa Clinical Trial	In a Phase I/IIa study in patients with relapsed/refractory multiple myeloma, the most common treatment-related Grade 3/4 adverse events were reversible	Orally bioavailable inhibitor of the bromodomains of p300 and CBP. [7][8][9]

			thrombocytopenia and anemia.[6] Other reported adverse events included fatigue and low-grade bleeding events. [6]
FT-7051	Bromodomain Inhibitor	Phase 1 Clinical Trial	In a Phase 1 study in men with metastatic castration-resistant prostate cancer, most treatment-emergent adverse events were mild (Grade 1) or moderate (Grade 2). One patient experienced Grade 3 hyperglycemia that was medically managed.[10] [11]

Experimental Protocols

The assessment of toxicity for small molecule inhibitors like those targeting EP300/CREBBP involves a standardized set of in vitro and in vivo experiments designed to identify potential adverse effects and establish a safe dosing range for further clinical development.

In Vitro Cytotoxicity Assays

These assays are initial screens to determine the concentration at which a compound is toxic to cells in culture.

- **MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:** This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
 - **Cell Seeding:** Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
 - **Compound Treatment:** Treat the cells with a serial dilution of the test compound for a specified period (e.g., 24, 48, 72 hours). Include vehicle-only controls.
 - **MTT Addition:** Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
 - **Solubilization:** Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
 - **Absorbance Reading:** Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.
- **Lactate Dehydrogenase (LDH) Release Assay:** This assay measures the release of LDH from cells with damaged plasma membranes, an indicator of cytotoxicity.
 - **Cell Seeding and Treatment:** Follow the same procedure as the MTT assay.
 - **Supernatant Collection:** After the treatment period, collect the cell culture supernatant.
 - **LDH Reaction:** Add the LDH reaction mixture to the supernatant.
 - **Absorbance Reading:** Measure the absorbance at a specific wavelength (e.g., 490 nm). The amount of LDH released is proportional to the number of dead cells.

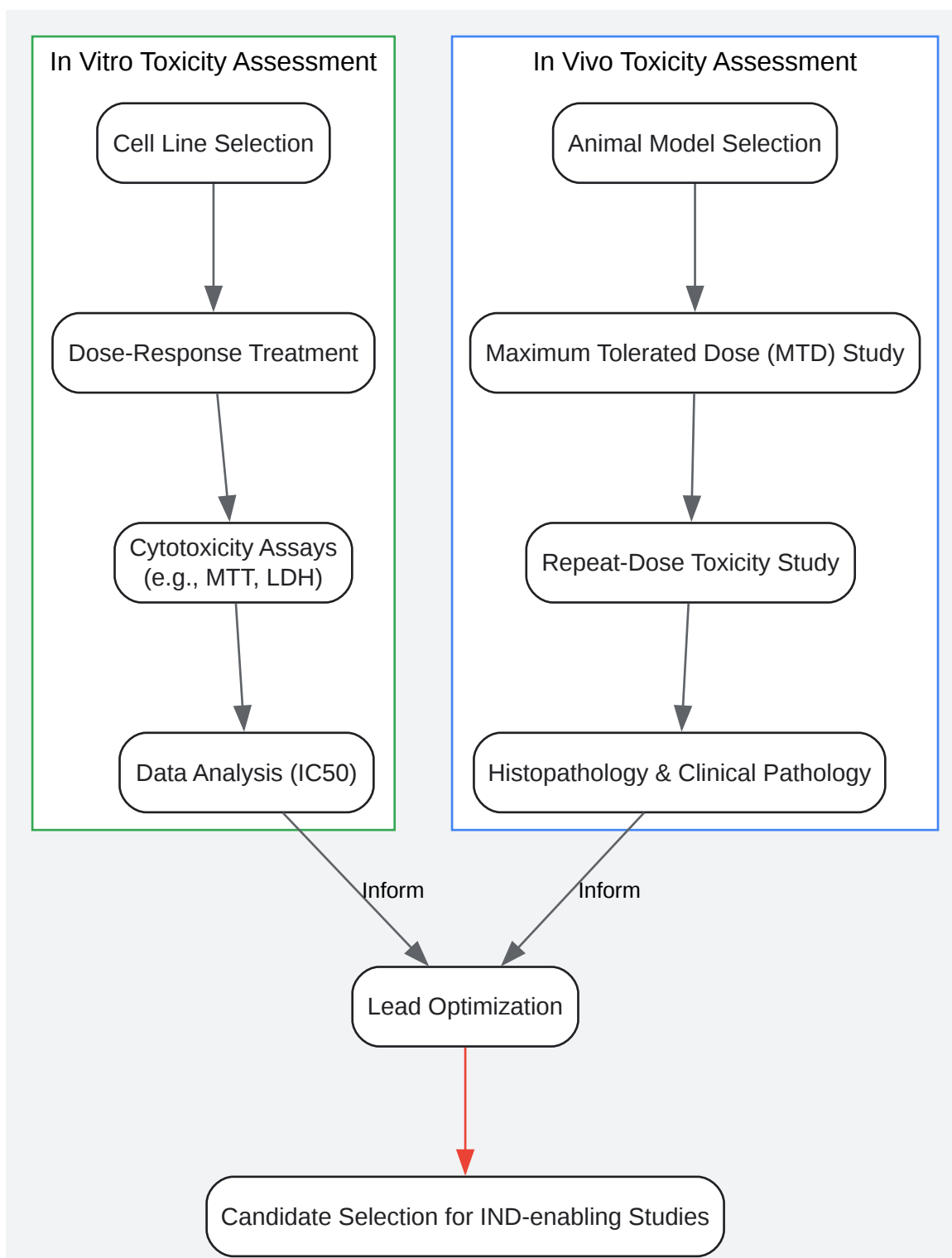
In Vivo Toxicology Studies

These studies are conducted in animal models to evaluate the systemic effects of a compound.

- **Maximum Tolerated Dose (MTD) Study:** This study aims to determine the highest dose of a drug that can be administered without causing unacceptable toxicity.
 - **Animal Model:** Typically conducted in two rodent species (e.g., mice and rats).
 - **Dose Escalation:** Administer escalating doses of the compound to different groups of animals.
 - **Monitoring:** Closely monitor the animals for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.
 - **Endpoint:** The MTD is defined as the highest dose that does not cause greater than a predetermined level of toxicity (e.g., 10% body weight loss or significant clinical signs).
- **Repeat-Dose Toxicity Study:** This study evaluates the toxic effects of a compound after repeated administration over a longer period.
 - **Animal Model:** Typically conducted in a rodent and a non-rodent species.
 - **Dosing:** Administer the compound daily or on a specified schedule for a defined period (e.g., 28 days).
 - **In-life Monitoring:** Monitor for clinical signs of toxicity throughout the study.
 - **Terminal Procedures:** At the end of the study, perform a complete necropsy, collect blood for hematology and clinical chemistry analysis, and collect tissues for histopathological examination.

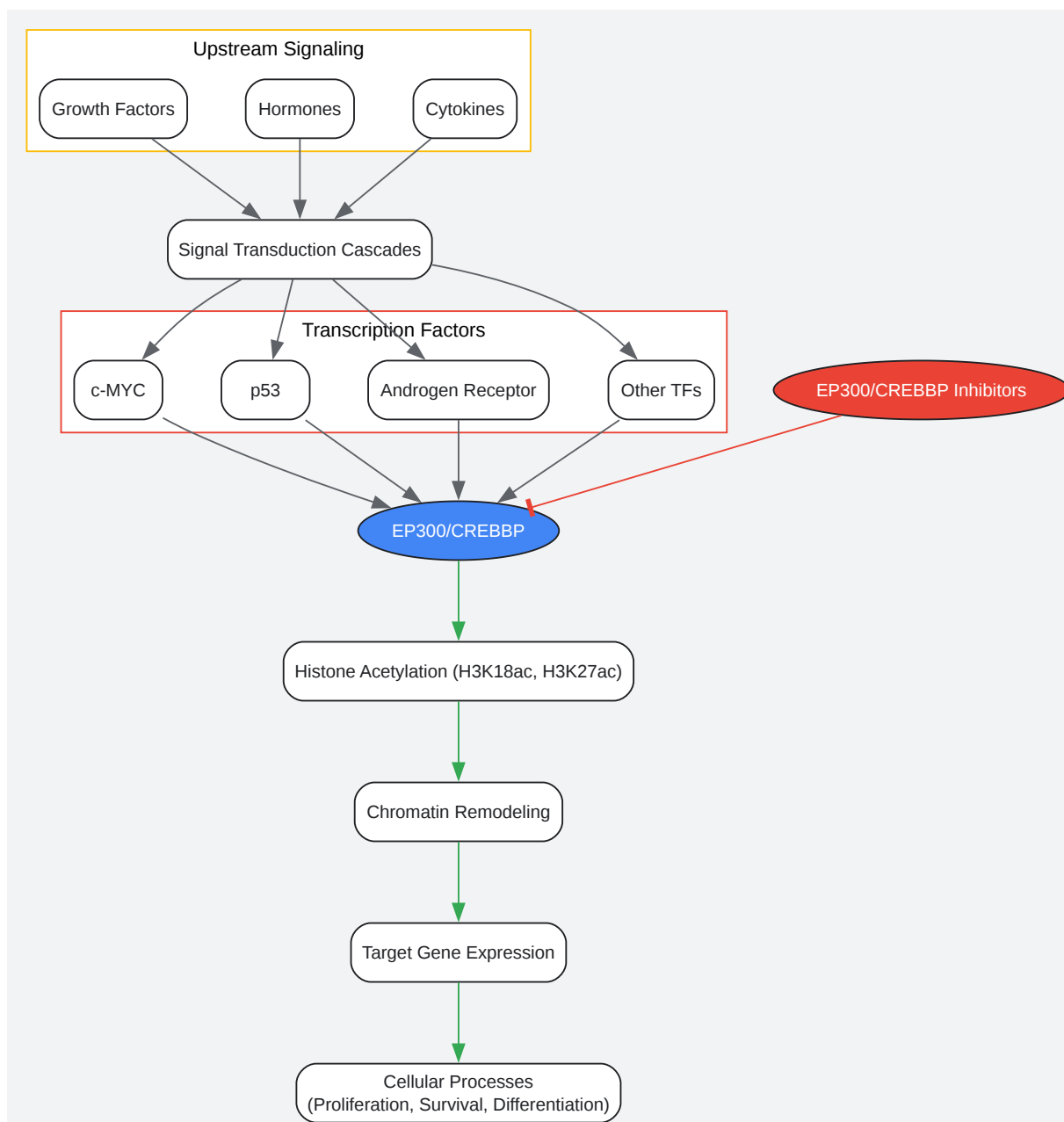
Visualizing the Landscape of EP300/CREBBP Inhibition

To better understand the context of EP300/CREBBP inhibitor toxicity, the following diagrams illustrate a typical experimental workflow for toxicity assessment and the central signaling pathway involving these enzymes.



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Experimental Workflow for Preclinical Toxicity Assessment.



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EP300/CREBBP Signaling Pathway.

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